molecular formula C12H7F6NO3 B14754169 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid

Cat. No.: B14754169
M. Wt: 327.18 g/mol
InChI Key: RONGPLREMHKQGI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with two trifluoromethyl (CF₃) groups. The isoxazole ring is functionalized at position 5 with a CF₃ group and at position 2 with a 4-(trifluoromethyl)phenyl moiety. The dual CF₃ substituents enhance lipophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research .

Properties

Molecular Formula

C12H7F6NO3

Molecular Weight

327.18 g/mol

IUPAC Name

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H7F6NO3/c13-11(14,15)6-1-3-7(4-2-6)19-5-8(10(20)21)9(22-19)12(16,17)18/h1-4H,5H2,(H,20,21)

InChI Key

RONGPLREMHKQGI-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(ON1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing trifluoromethyl groups and a phenyl ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Target Compound vs. 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid ():

  • Substituents: The target compound has two CF₃ groups, while the analog in has a methyl group (position 5) and a thiophene ring (position 3).
  • Electron Effects: CF₃ groups are stronger electron-withdrawing groups than methyl or thiophene, increasing the acidity of the carboxylic acid (pKa ~2–3 estimated for the target vs. ~4–5 for the methyl/thiophene analog) .
  • Planarity: The thiophene-containing compound exhibits partial non-planarity due to steric hindrance, whereas the target compound’s phenyl-CF₃ group may adopt a perpendicular orientation relative to the isoxazole plane, as seen in isostructural analogs ().

Target Compound vs. 5-Trifluoromethyl-4-nitro-2-isoxazoline ():

  • Functional Groups: The nitro group in ’s compound is replaced by a carboxylic acid in the target. This substitution alters reactivity (nitro groups are reducible; carboxylic acids are acidic) and solubility (carboxylic acids form salts in basic media).
  • Synthesis: Both use trifluoromethylation agents (e.g., (trifluoromethyl)trimethylsilane), but the target compound requires additional steps to introduce the carboxylic acid .

Physicochemical Properties

Property Target Compound 5-Methyl-3-(thiophene) Analogue () 4-Nitro-2-isoxazoline ()
Molecular Weight (g/mol) ~354.2 (estimated) ~265.3 ~224.1
LogP (Lipophilicity) ~3.5 (high due to dual CF₃) ~2.1 ~1.8
Solubility (aq. pH 7) Low (improves in basic conditions) Moderate (thiophene enhances π-π stacking) Very low (nitro group non-ionizable)
Metabolic Stability High (CF₃ resists oxidation) Moderate (methyl/thiophene susceptible) Moderate (nitro group reactive)

Biological Activity

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will discuss its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H8F6N2O3
  • Molecular Weight : 326.19 g/mol
  • CAS Number : [Not available in sources]

The unique trifluoromethyl groups in its structure contribute to its lipophilicity and metabolic stability, which are critical for biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. It is hypothesized to interact with the ATP-binding site of these kinases, similar to other known inhibitors.
  • Case Study : A derivative of this compound showed an IC50 value of 5.85 µM against certain cancer cell lines, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil .

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial effects, particularly against resistant strains of bacteria:

  • Activity Spectrum : Studies have shown that isoxazole derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM .
  • Synergistic Effects : Combinations of this compound with other antibiotics have been reported to enhance efficacy against resistant bacterial strains.

Enzyme Inhibition

Enzymatic assays have revealed that the compound can act as an inhibitor for various enzymes:

  • Specificity : It has shown inhibitory effects on heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation .
  • IC50 Values : The IC50 values for enzyme inhibition range significantly based on structural modifications, indicating a structure-activity relationship that can be exploited for drug design.

Summary of Key Studies

Study ReferenceBiological ActivityIC50 ValueNotes
Anticancer5.85 µMCompared to standard drugs
Antimicrobial0.16–0.68 µMEffective against MRSA
Enzyme InhibitionVariesInhibits Hsp90

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By binding to the ATP site, it disrupts the phosphorylation processes critical for cell cycle progression.
  • Antimicrobial Action : The presence of trifluoromethyl groups enhances membrane permeability, allowing better penetration into bacterial cells.
  • Enzyme Modulation : Inhibition of chaperone proteins leads to destabilization of client proteins involved in tumorigenesis.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for trifluoromethyl groups (δ ~110–120 ppm for ¹³C) and isoxazole protons (δ 6.5–7.5 ppm for ¹H) .
  • X-ray crystallography : Resolve bond angles and confirm regiochemistry of substituents (e.g., dihedral angles between isoxazole and phenyl rings) .
  • Melting point analysis : Compare observed values (e.g., 287–293°C) with literature data to assess purity .

How can discrepancies between NMR and crystallographic data be resolved for fluorinated isoxazoles?

Advanced Research Question
Discrepancies often arise from dynamic conformational changes or crystal packing effects. Strategies include:

  • Variable-temperature NMR : Detect rotational barriers of trifluoromethyl groups .
  • DFT calculations : Simulate optimized geometries and compare with experimental X-ray data .
  • Synchrotron studies : High-resolution crystallography to resolve electron density ambiguities near fluorine atoms .

How do trifluoromethyl groups influence solubility and reactivity in this compound?

Basic Research Question

  • Solubility : Trifluoromethyl groups reduce polarity, enhancing solubility in organic solvents (e.g., DCM, THF) but limiting aqueous solubility. LogP values can be estimated via HPLC retention times .
  • Reactivity : Electron-withdrawing trifluoromethyl groups stabilize the isoxazole ring, reducing susceptibility to nucleophilic attack at the 4-carboxylic acid position .

What challenges arise in achieving regioselective substitution on the isoxazole ring?

Advanced Research Question
Regioselectivity is influenced by steric and electronic factors:

  • Electronic effects : Trifluoromethyl groups direct electrophiles to the less electron-deficient C-5 position .
  • Protecting groups : Use tert-butyl esters to temporarily block the carboxylic acid, enabling selective functionalization at C-3 .
  • Mechanistic studies : Monitor intermediates via in-situ IR spectroscopy to identify competing pathways (e.g., N- vs. O-alkylation) .

What analytical methods are recommended for quantifying trace impurities?

Advanced Research Question

  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., fluorinated alkanes) using evaporative light scattering .
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) at ppb levels .
  • 19F NMR : Identify fluorine-containing degradation products (e.g., trifluoroacetic acid) with high specificity .

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